1,3-Butanediol diacrylate

Emulsion polymerization Crosslinking kinetics Gel fraction

Formulators seeking balanced crosslink density without excessive network rigidity often encounter batch variability when substituting diacrylate crosslinkers. 1,3-Butanediol diacrylate (CAS 19485-03-1) solves this through its branched 1,3-substitution pattern, delivering predictable, moderate crosslinking performance. • Low viscosity (~9 cP at 25 °C) reduces diluent demand and improves flow in UV/thermal-cure coatings, inks, and 3D printing resins. • High reactivity enables rapid polymerization, while preferential primary cyclization yields controlled crosslink density ideal for pressure-sensitive adhesives. • Available in 98% purity; supplied in research-scale to bulk quantities with prompt global dispatch.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 19485-03-1
Cat. No. B091283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Butanediol diacrylate
CAS19485-03-1
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC(CCOC(=O)C=C)OC(=O)C=C
InChIInChI=1S/C10H14O4/c1-4-9(11)13-7-6-8(3)14-10(12)5-2/h4-5,8H,1-2,6-7H2,3H3
InChIKeyFQMIAEWUVYWVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Butanediol Diacrylate (CAS 19485-03-1): Chemical Identity and Crosslinking Monomer Profile for Polymer Procurement


1,3-Butanediol diacrylate (CAS 19485-03-1) is a difunctional acrylate monomer characterized by two reactive acrylate ester moieties attached to a branched four-carbon diol backbone. With a molecular weight of 198.22 g/mol and a density of 1.03–1.05 g/mL at 25 °C, it presents as a liquid with a refractive index of approximately 1.45 [1]. The compound belongs to the alkyl diacrylate class of crosslinking agents, wherein its branched 1,3-substitution pattern distinguishes it from linear analogs such as 1,4-butanediol diacrylate and 1,6-hexanediol diacrylate .

Why 1,3-Butanediol Diacrylate Cannot Be Casually Substituted with Other Alkyl Diacrylates in Crosslinking Formulations


Alkyl diacrylates share a common functional group architecture but exhibit divergent crosslinking outcomes due to differences in backbone length, branching, and ester group spacing. In semicontinuous emulsion copolymerization with butyl acrylate, butanediol diacrylate (BDA) displays fundamentally different kinetics and resulting network architecture compared to allyl methacrylate (AMA) [1]. Despite higher apparent reactivity, BDA produces polymers with lower crosslink density and weaker mechanical properties due to enhanced primary cyclization [1]. Additionally, the branched 1,3-isomer presents distinct physical properties—including viscosity and refractive index—relative to its linear 1,4-isomer . These differences directly impact formulation viscosity, curing behavior, and final material performance, making simple interchange of diacrylate crosslinkers a source of significant batch-to-batch variability.

1,3-Butanediol Diacrylate (CAS 19485-03-1): Quantitative Differentiation Evidence Versus Comparator Crosslinkers


Crosslinking Efficiency Paradox: Higher Reactivity of 1,3-BDA Produces Lower Gel Content Than Allyl Methacrylate

In seeded semicontinuous emulsion copolymerization with butyl acrylate at 80 °C using potassium persulfate initiation, 1,3-butanediol diacrylate (BDA) was identified as the most reactive crosslinker among those tested; however, it unexpectedly produced the polymer with the lowest crosslink density, branching level, and gel fraction [1]. This counterintuitive outcome was mechanistically attributed to enhanced primary cyclization reactions, wherein the acrylate groups of BDA react intramolecularly rather than forming intermolecular crosslinks [1].

Emulsion polymerization Crosslinking kinetics Gel fraction

Mechanical Property Outcomes: BDA-Derived Copolymers Exhibit Weaker Mechanical Performance Than AMA-Derived Copolymers

Consistent with the lower crosslink density and reduced gel fraction observed in kinetic studies, mechanical property measurements confirmed that copolymers synthesized with 1,3-butanediol diacrylate (BDA) as the crosslinker exhibited the weakest mechanical properties relative to those produced with allyl methacrylate (AMA) [1]. The study assessed glass transition temperature (Tg), storage modulus, and molecular weight between entanglements (Me) of latex films derived from the emulsion polymerization [1].

Mechanical properties Storage modulus Polymer networks

Physical Property Differentiation: 1,3-Isomer vs. 1,4-Isomer Density and Refractive Index

The branched 1,3-butanediol diacrylate isomer exhibits distinct physical property values compared to its linear 1,4-isomer counterpart. At 25 °C, 1,3-butanediol diacrylate (CAS 19485-03-1) has a reported density of 1.03 g/mL and a refractive index of 1.45 , whereas 1,4-butanediol diacrylate (BDDA, CAS 1070-70-8) exhibits a density of 1.051 g/mL and a refractive index of 1.456 . Additionally, 1,3-BDA has a measured viscosity of approximately 9 cP at 25 °C .

Physical properties Isomer comparison Formulation compatibility

Chain Flexibility Implications: Branched 1,3-Isomer Confers Different Network Flexibility Than Linear Diacrylates

The branched four-carbon backbone of 1,3-butanediol diacrylate, with ester groups separated by a -CH2-CH(CH3)-CH2-O- segment, delivers more flexibility and impact resistance to finished polymers compared to short, stiff linkers [1]. This is a class-level inference based on the molecular architecture of branched versus linear diacrylate crosslinkers. The 1,3-substitution pattern creates a different spatial arrangement of reactive sites relative to the linear 1,4-isomer, which positions ester groups at opposite ends of an unbranched four-carbon chain .

Polymer flexibility Network architecture Structure-property relationships

Chromatographic Behavior: Distinct Retention Profile of 1,3-BDA on Reversed-Phase HPLC

1,3-Butanediol diacrylate (1,3-butylene diacrylate) can be analyzed and distinguished from other diacrylates using reversed-phase HPLC with specific conditions. The compound can be separated on a Newcrom R1 HPLC column under simple reversed-phase conditions, providing a reliable analytical method for purity assessment and isomer identification [1]. This chromatographic behavior is distinct from that of its linear 1,4-isomer and other alkyl diacrylates, offering a practical means for quality control verification.

HPLC analysis Quality control Isomer separation

Evidence-Based Application Scenarios for 1,3-Butanediol Diacrylate (CAS 19485-03-1) Informed by Comparative Performance Data


Emulsion Polymerization Systems Requiring Controlled, Non-Maximal Crosslink Density

In seeded semicontinuous emulsion copolymerization with butyl acrylate, 1,3-butanediol diacrylate (BDA) is the most reactive crosslinker tested yet yields the lowest crosslink density and gel fraction due to preferential primary cyclization [1]. This property makes BDA suitable for applications where moderate crosslinking is desired without excessive network density—such as certain pressure-sensitive adhesives or coatings requiring balanced cohesion and flexibility—where alternative crosslinkers like AMA would produce overly rigid networks.

Low-Viscosity UV/EB-Curable Formulations Requiring Rapid Monomer Consumption

With a measured viscosity of approximately 9 cP at 25 °C , 1,3-butanediol diacrylate provides a lower-viscosity alternative to its linear 1,4-isomer (10–20 mPa·s) and longer-chain diacrylates. Its high reactivity [1] enables rapid polymerization under UV or thermal initiation, making it well-suited for fast-curing ink, coating, and 3D printing resin formulations where low viscosity facilitates improved flow, wetting, and reduced diluent requirements.

Functional Polymer Synthesis via Baylis-Hillman Polymerization for Dual-Cure Coating Precursors

1,3-Butanediol diacrylate has been successfully employed in Baylis-Hillman polymerization with dialdehyde monomers (iso- and terephthaldehyde) to synthesize heterobifunctional polyesters bearing orthogonally reactive vinyl and hydroxyl groups [2]. These polymers serve as precursors for dual-cure coating systems, where the preserved functional groups enable sequential crosslinking mechanisms—a capability that distinguishes this compound in the synthesis of advanced, multi-stage curable materials.

Capillary Electrochromatography (CEC) Monolithic Stationary Phase Fabrication

1,3-Butanediol diacrylate has been utilized as a crosslinking monomer in the fabrication of acrylate-based monolithic stationary phases for capillary electrochromatography (CEC) [3][4]. The resulting monolithic columns have been applied to the separation of peptides [3] and triacylglycerols in vegetable oils [4], demonstrating the compound's utility in producing porous polymeric separation media with tunable porosity and surface chemistry for analytical applications.

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